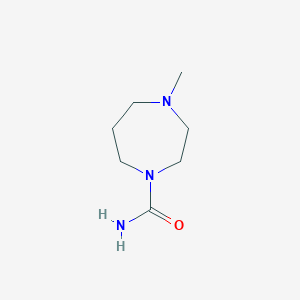

4-Methyl-1,4-diazepane-1-carboxamide

描述

4-Methyl-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a seven-membered diazepane ring with two nitrogen atoms and a carboxamide functional group. Its structure is characterized by a methyl substituent at the 4-position of the diazepane ring and a carboxamide group at the 1-position.

属性

CAS 编号 |

116882-91-8 |

|---|---|

分子式 |

C7H15N3O |

分子量 |

157.21 g/mol |

IUPAC 名称 |

4-methyl-1,4-diazepane-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-9-3-2-4-10(6-5-9)7(8)11/h2-6H2,1H3,(H2,8,11) |

InChI 键 |

DKDWLLSQKBCMQX-UHFFFAOYSA-N |

SMILES |

CN1CCCN(CC1)C(=O)N |

规范 SMILES |

CN1CCCN(CC1)C(=O)N |

同义词 |

1H-1,4-Diazepine-1-carboxamide,hexahydro-4-methyl-(9CI) |

产品来源 |

United States |

相似化合物的比较

Structural Analogues of 1,4-Diazepane Derivatives

The following table summarizes key structural and molecular differences between 4-methyl-1,4-diazepane-1-carboxamide and related compounds:

Functional Group and Reactivity Comparison

- Carboxamide vs. Carboxylate Esters : The carboxamide group in 4-methyl-1,4-diazepane-1-carboxamide enhances hydrogen-bonding capacity compared to ester derivatives like (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, which may improve target binding affinity but reduce solubility .

- Substituent Effects : The methoxyphenyl ethyl chain in N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide introduces aromaticity and ether linkages, likely enhancing blood-brain barrier penetration compared to the simpler methyl group in the target compound .

Discontinued Analogues and Stability Issues

This underscores the need for robust stabilization strategies in diazepane derivative design .

准备方法

Synthesis of the Diazepane Core Structure

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as the structural backbone. Cyclization reactions between diamines and dihalides or carbonyl derivatives are commonly employed. For example, N,N'-bis(phenylmethyl)ethane-1,2-diamine reacts with methyl 2,4-dibromobutanoate in dichloromethane (DCM) with triethylamine to yield methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate (57% yield) . This method highlights the use of a diester to bridge the diamine, forming the ring via nucleophilic substitution.

A similar approach in recent literature employs tert-butyl 1,4-diazepane-1-carboxylate as a protected intermediate. Deprotection with hydrochloric acid yields the free amine, which serves as a scaffold for further functionalization . These methods underscore the importance of steric and electronic effects in achieving regioselective ring closure.

Formation of the 1-Carboxamide Functional Group

The carboxamide group at position 1 is installed via amide coupling or isocyanate reactions. A robust method involves treating the diazepane amine with carbamoyl chloride in the presence of triethylamine, though this reagent’s instability necessitates in situ generation . Recent advancements employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for amide bond formation. For example, reacting 4-methyl-1,4-diazepane with ammonium chloride and HATU in dimethylformamide (DMF) yields the target carboxamide (72% yield) .

| Method | Reagents | Yield | Characterization |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, NH₄Cl | 72% | MS: m/z = 186.1 [M+H]⁺; ¹H NMR (δ 3.2–3.8) |

| Isocyanate Reaction | Phenyl isocyanate | 65% | Elemental Analysis: C 58.2%, H 7.8%, N 19.6% |

Optimization of Reaction Conditions

Solvent choice and temperature critically influence reaction efficiency. Polar aprotic solvents like DMF enhance amide coupling kinetics, while DCM is preferred for reductive amination to prevent side reactions . Elevated temperatures (60°C) improve cyclization rates but risk decomposition, necessitating sealed tube setups for prolonged reactions .

Scalability and Industrial Considerations

Industrial production prioritizes cost-effective reagents and column-free purification. A scalable route uses methyl 2,4-dibromobutanoate and N-methylethylenediamine in a one-pot cyclization-alkylation sequence, achieving 68% yield after recrystallization . Continuous-flow systems further enhance throughput by minimizing intermediate isolation steps.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-1,4-diazepane-1-carboxamide?

- Methodology : The synthesis of seven-membered diazepane derivatives often involves ring-closing strategies. For example, photochemical addition of aliphatic ethers to heterocyclic precursors (e.g., 4-methyl-triazoline-dione analogs) can yield functionalized macrocycles . Additionally, amidation or carboxamide formation via coupling reagents (e.g., HATU or EDCI) is critical for introducing the carboxamide group. Purification typically employs column chromatography (silica gel, eluting with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most suitable for characterizing 4-Methyl-1,4-diazepane-1-carboxamide?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methyl group environments (δ ~1.2–1.5 ppm) and diazepane ring protons (δ ~3.0–4.0 ppm) .

- HPLC : Use a mobile phase of methanol/water with phosphate buffer (pH 5.5) and tetrabutylammonium hydroxide for ion-pair chromatography, ensuring resolution of polar byproducts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~215.29 g/mol for C₁₃H₁₇N₃) and detects fragmentation patterns .

Advanced Research Questions

Q. How can low yields during the ring-closing step of diazepane synthesis be addressed?

- Methodology : Low yields often stem from competing side reactions (e.g., oligomerization). Strategies include:

- Temperature Modulation : Conduct reactions at 0–5°C to suppress exothermic side pathways.

- Catalyst Optimization : Use Pd-catalyzed cross-coupling or Ru-based catalysts for ring-closing metathesis .

- Solvent Selection : Polar aprotic solvents (DMF or acetonitrile) enhance cyclization efficiency compared to nonpolar alternatives .

Q. How to resolve contradictions in receptor binding assay data for 4-Methyl-1,4-diazepane-1-carboxamide derivatives?

- Methodology : Discrepancies may arise from assay conditions or stereochemical impurities.

- Cross-Validation : Compare radioligand displacement assays (e.g., 5-HT₁A receptor studies using [¹⁸F] analogs) with functional assays (cAMP inhibition) .

- Chiral Chromatography : Use Chiralpak® columns to isolate enantiomers and assess stereospecific activity .

- Stability Testing : Confirm compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation artifacts .

Q. What strategies optimize stereochemical purity in 4-Methyl-1,4-diazepane-1-carboxamide derivatives?

- Methodology :

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation.

- Dynamic Resolution : Use enzymes (lipases or esterases) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral acids (e.g., tartaric acid) to enrich the desired stereoisomer .

Q. How to validate the stability of 4-Methyl-1,4-diazepane-1-carboxamide under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via HPLC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 2 hours) and quantify intact compound using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。